molecular formula C16H21ClN2O3 B2532324 Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate CAS No. 828299-83-8

Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate

Cat. No. B2532324
CAS RN: 828299-83-8
M. Wt: 324.81
InChI Key: OTECVUGXQFVDIN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate is an organic compound with the CAS Number: 828299-83-8 and a molecular weight of 324.81 .


Synthesis Analysis

While specific synthesis information for this compound was not found, a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.81 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine ring in Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate serves as a valuable building block for designing novel drugs. Researchers have explored its modification to create derivatives with enhanced pharmacological activities. Potential applications include:

Organic Synthesis

Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate: acts as an intermediate in the synthesis of diverse organic compounds:

Conformational Flexibility

The piperazine ring’s conformational flexibility contributes to its biological activity. Polar nitrogen atoms enhance interactions with macromolecules, making it an attractive choice for drug design .

Synthetic Strategy in Drug Discovery

Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring is a strategic approach in drug discovery .

Crystallography and Structural Insights

Single crystal X-ray diffraction studies have elucidated the molecular structures of Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate and its derivatives. These insights aid in understanding their properties and interactions .

Hirshfeld Surface Analysis

Researchers have performed Hirshfeld surface analysis to study intermolecular interactions and crystal packing. Such analyses provide valuable information for drug design and optimization .

Safety And Hazards

The compound should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and protective clothing should be worn when handling the compound .

Future Directions

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTECVUGXQFVDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate

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